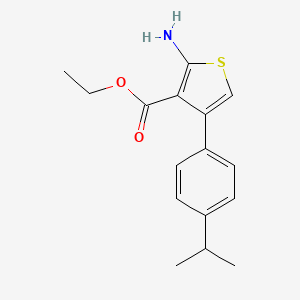

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-19-16(18)14-13(9-20-15(14)17)12-7-5-11(6-8-12)10(2)3/h5-10H,4,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSSBPDKUXIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351576 | |

| Record name | ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315683-17-1 | |

| Record name | ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315683-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Gewald Reaction: Synthesis of Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Abstract

The Gewald reaction stands as a cornerstone of heterocyclic chemistry, offering a robust and versatile multicomponent pathway to synthesize highly substituted 2-aminothiophenes.[1][2][3] These moieties are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[4][5] This technical guide provides an in-depth exploration of the Gewald reaction, focusing on the synthesis of a specific, high-value target: Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate. We will dissect the reaction mechanism, provide a detailed and validated experimental protocol, discuss critical process parameters, and outline methods for product characterization. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful reaction with a high degree of technical proficiency.

Mechanistic Underpinnings of the Gewald Reaction

The elegance of the Gewald reaction lies in its convergence of three readily available components—an aldehyde or ketone, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur—in the presence of a basic catalyst.[2][3] The reaction proceeds through a well-elucidated sequence of three key transformations:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (4-isopropylbenzaldehyde) and the active methylene compound (ethyl cyanoacetate).[2][6] The basic catalyst, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the ethyl cyanoacetate, creating a nucleophilic carbanion.[7][8] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to yield a stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-(4-isopropylphenyl)acrylate.[2][9]

-

Michael Addition of Sulfur: The next stage involves the addition of sulfur. The α,β-unsaturated intermediate, in the presence of the base, can form a resonance-stabilized carbanion. This carbanion acts as a nucleophile, attacking the elemental sulfur (S₈) ring and opening it to form a thiolate intermediate.[9][10] The exact mechanism of sulfur addition is complex, but it results in the formation of a key sulfur-containing adduct.[2][11][12]

-

Thorpe-Ziegler Cyclization and Tautomerization: The final step is an intramolecular cyclization.[13] The thiolate attacks the nitrile carbon in a Thorpe-Ziegler type reaction, forming a five-membered iminothiophene ring.[13][14] A subsequent tautomerization of the imine to the more stable enamine form yields the final aromatic 2-aminothiophene product.[2][3] This final aromatization step is the thermodynamic driving force for the reaction.[12]

Caption: Fig. 1: Gewald Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a reliable, one-pot method for the synthesis of this compound.

2.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Amount (g/mL) | Role |

| 4-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | 10.0 | 1.48 g | Carbonyl Substrate |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g (1.06 mL) | Active Methylene |

| Elemental Sulfur | S | 32.07 | 10.0 | 0.32 g | Sulfur Source |

| Morpholine | C₄H₉NO | 87.12 | 10.0 | 0.87 g (0.87 mL) | Basic Catalyst |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | Solvent |

2.2. Step-by-Step Procedure

-

Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-isopropylbenzaldehyde (1.48 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (20 mL).

-

Catalyst Addition: Stir the mixture to achieve a uniform suspension. From the dropping funnel, add morpholine (0.87 g, 10.0 mmol) dissolved in ethanol (5 mL) dropwise over a period of 15 minutes at room temperature. The addition of the base is often mildly exothermic.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 3-4 hours.[15]

-

Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A yellow-to-pale-brown solid will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL) to remove any residual morpholine and salts. The crude product can be further purified by recrystallization from ethanol to yield the pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. A typical yield for this procedure is in the range of 75-85%.

Sources

- 1. Gewald Reaction [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald_reaction [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]

- 15. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, a substituted aminothiophene derivative of significant interest in medicinal chemistry and materials science. This document delves into the synthetic methodology, physicochemical characteristics, and potential biological applications of this compound. While specific experimental data for the title compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers. The synthesis is primarily achieved through the versatile Gewald multicomponent reaction, the mechanism of which is detailed herein. Spectroscopic and physical properties are discussed with reference to similar structures, offering valuable insights for characterization. Furthermore, the known biological activities of related thiophene derivatives, including their potential as anticancer and antimicrobial agents, are explored, highlighting the therapeutic promise of this chemical scaffold.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into a wide range of biologically active molecules and functional materials. Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The title compound, this compound, combines this versatile heterocyclic core with a substituted phenyl ring, making it a promising candidate for further investigation and development.

Synthesis and Mechanism

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction . This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

The Gewald Reaction Mechanism

The mechanism of the Gewald reaction is a well-established process that proceeds through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-isopropylacetophenone in this case) and the active methylene nitrile (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the nitrile, leading to the formation of a sulfur adduct.

-

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.

The overall reaction is driven by the formation of the stable aromatic thiophene ring.

Diagram 1: The Gewald Reaction Mechanism

Caption: A flowchart illustrating the key stages of the Gewald reaction for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the Gewald reaction and should be adapted and optimized as necessary.

Materials:

-

4-Isopropylacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base, e.g., diethylamine)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-isopropylacetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol, add elemental sulfur (1.1 eq).

-

To this suspension, add morpholine (0.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate may form. If so, collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Physicochemical Properties

While specific, experimentally verified data for the title compound is limited, the following properties can be predicted based on its structure and data from closely related compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₆H₁₉NO₂S | [1] |

| Molecular Weight | 289.39 g/mol | [1] |

| CAS Number | 315683-17-1 | [1] |

| Appearance | Expected to be a crystalline solid (e.g., cream or yellow) | Based on analogues[2] |

| Melting Point | Not reported; similar compounds melt in the range of 90-150 °C | Based on analogues[2][3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, DMSO) and insoluble in water. | General property of similar organic compounds |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are expected spectral features based on the analysis of similar 2-aminothiophene derivatives.

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons (Thiophene Ring): A singlet corresponding to the proton at the 5-position of the thiophene ring.

-

Aromatic Protons (Phenyl Ring): Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Amino Protons (-NH₂): A broad singlet, which is exchangeable with D₂O.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon (-C=O): A signal in the downfield region (around 165-170 ppm).

-

Thiophene Ring Carbons: Four distinct signals corresponding to the carbons of the thiophene ring, with the carbon bearing the amino group appearing at a characteristic chemical shift.

-

Phenyl Ring Carbons: Signals corresponding to the carbons of the isopropyl-substituted phenyl ring.

-

Ethyl Ester Carbons: Signals for the methylene and methyl carbons of the ethyl group.

-

Isopropyl Carbons: Signals for the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (Expected)

-

N-H Stretching: Two characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl group of the ester.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations in the region of 2850-3100 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Expected)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (289.39). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the isopropyl group.

Potential Biological Activities and Applications

Thiophene derivatives are a well-known class of heterocyclic compounds with a wide array of biological activities.[4] While the specific biological profile of this compound has not been extensively reported, related compounds have shown significant promise in several therapeutic areas.

-

Anticancer Activity: Many 2-aminothiophene derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[5][6] The presence of the substituted phenyl ring in the title compound provides a site for further functionalization to optimize anticancer potency.

-

Antimicrobial Activity: Thiophene-containing compounds have also demonstrated significant antibacterial and antifungal properties.[7][8] They can act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilic isopropylphenyl group may enhance the compound's ability to penetrate microbial cell walls.

-

Anti-inflammatory Activity: Some thiophene derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[4]

Diagram 2: Potential Therapeutic Applications Workflow

Caption: A workflow illustrating the screening and development process for investigating the therapeutic potential of the title compound.

Conclusion

References

- Mobinikhaledi, A., et al. (Year not available). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.

-

Chem-Impex. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

- Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- Al-Omair, M. A., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.

- El-Sayed, M. A.-A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- Mamurova, A. A., et al. (2014).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. asianpubs.org [asianpubs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 351157-96-5 CAS MSDS (Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS number and structure

An In-depth Technical Guide to Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate for Advanced Research

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a privileged structure, forming the core of numerous biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, details the compound's identification, physicochemical properties, a validated synthesis protocol via the Gewald reaction, and its potential applications as a versatile building block for novel therapeutics. We will delve into the mechanistic underpinnings of its synthesis and explore the rationale for its utility in developing agents with potential anti-inflammatory, antimicrobial, and anticancer properties.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The thiophene ring is a foundational aromatic heterocycle in medicinal chemistry, prized for its ability to act as a bioisostere for phenyl groups and engage in a variety of molecular interactions. When functionalized with an amino group at the 2-position and a carboxylate at the 3-position, the resulting 2-aminothiophene-3-carboxylate core becomes an exceptionally versatile synthon. These compounds are not merely intermediates; they are key starting materials for a diverse array of fused heterocyclic systems, such as thienopyrimidines, which exhibit a broad spectrum of pharmacological activities.[1] The specific substituent at the 4-position of the thiophene ring plays a crucial role in modulating the biological activity of the final derivatives. The subject of this guide, with its 4-isopropylphenyl group, offers a unique combination of lipophilicity and steric bulk, making it a valuable candidate for exploring structure-activity relationships (SAR) in drug design.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. This compound is characterized by the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 315683-17-1 | [2] |

| Molecular Formula | C₁₆H₁₉NO₂S | [2] |

| Molecular Weight | 289.39 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

Chemical Structure

The structure features a central thiophene ring, substituted at the C2 position with an amino group, the C3 position with an ethyl carboxylate group, and the C4 position with a 4-isopropylphenyl moiety.

(Placeholder for 2D Chemical Structure Image)

SMILES: CCOC(=O)C1=C(N)SC=C1C2=CC=C(C=C2)C(C)C

Synthesis and Mechanistic Insights: The Gewald Reaction

The most reliable and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction combines a ketone, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3]

Causality Behind Experimental Choices

The choice of reactants is dictated by the desired final product. For the title compound:

-

Ketone: 4'-Isopropylacetophenone is selected to introduce the 4-isopropylphenyl group at the C4 position of the thiophene ring.

-

Active Methylene Compound: Ethyl cyanoacetate provides the C2-amino and C3-ethyl carboxylate functionalities. The nitrile group is essential for the initial Knoevenagel condensation, and the ethyl ester remains in the final product.

-

Base Catalyst: A secondary amine, such as diethylamine or morpholine, is typically used. It facilitates both the initial condensation and the subsequent ring closure by activating the sulfur and promoting the necessary tautomerizations.

Reaction Mechanism Overview

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between 4'-isopropylacetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition: Elemental sulfur, activated by the amine base, undergoes a Michael addition to the β-carbon of the unsaturated intermediate.

-

Ring Closure and Tautomerization: The sulfur adduct then attacks the nitrile carbon, leading to the formation of a five-membered imine intermediate.

-

Aromatization: A final tautomerization and proton shift result in the stable, aromatic 2-aminothiophene ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for similar 2-aminothiophene derivatives.[3]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (40 mL).

-

Reagent Addition: Add 4'-isopropylacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).

-

Catalyst Introduction: While stirring, add diethylamine (10 mmol) dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-60°C and stir vigorously for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (7:3) solvent system.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure product as a solid.

Synthesis Workflow Diagram

Caption: Gewald reaction workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a high-value intermediate for creating more complex molecular architectures. Thiophene derivatives are known to possess a wide array of biological activities, making this scaffold a launchpad for diverse therapeutic programs.[4][5]

Scaffold for Bioactive Molecules

The primary amino group and the adjacent ethyl ester are perfectly positioned for further chemical elaboration to build fused heterocyclic systems or to introduce varied pharmacophores.

-

Antimicrobial Agents: Derivatives of 2-aminothiophenes have demonstrated significant antibacterial and antifungal activity.[4][6] The core can be elaborated to synthesize novel compounds for combating resistant microbial strains.

-

Anticancer Agents: The thiophene carboxamide scaffold is an emerging area in the development of antiproliferative agents.[5] The title compound can serve as a precursor to amides that may interfere with cancer cell signaling pathways.

-

Anti-inflammatory and Analgesic Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain aromatic carboxylic acid moieties. The thiophene core can be used to develop novel COX inhibitors or other anti-inflammatory agents.[7]

-

Kinase Inhibitors: The 2-aminothiophene scaffold can be used to design molecules that mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors, a critical class of drugs in oncology.

Role as a Versatile Chemical Building Block

The compound is classified as a protein degrader building block and a drug intermediate, highlighting its utility in advanced synthetic applications.[2][8]

Caption: Role of the title compound as a scaffold for diverse bioactive molecules.

Self-Validating Protocols: Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of spectroscopic analyses must be performed. The expected data, based on analogous structures, are as follows:[3][9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.4-7.2 ppm (m, 4H): Signals corresponding to the four aromatic protons of the 4-isopropylphenyl ring.

-

δ ~6.1 ppm (s, 2H): A broad singlet for the two protons of the C2-NH₂ group.

-

δ ~5.9 ppm (s, 1H): A singlet for the C5 proton on the thiophene ring.

-

δ ~4.3 ppm (q, J = 7.1 Hz, 2H): A quartet for the -OCH₂- protons of the ethyl ester.

-

δ ~2.9 ppm (sept, J = 6.9 Hz, 1H): A septet for the methine (-CH-) proton of the isopropyl group.

-

δ ~1.4 ppm (t, J = 7.1 Hz, 3H): A triplet for the -CH₃ protons of the ethyl ester.

-

δ ~1.2 ppm (d, J = 6.9 Hz, 6H): A doublet for the two methyl (-CH₃) groups of the isopropyl substituent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~164 ppm, ~148 ppm, ~138 ppm, ~127 ppm, ~125 ppm, ~103 ppm: Signals for the aromatic carbons of the thiophene and phenyl rings.

-

δ ~60 ppm: -OCH₂- carbon of the ethyl ester.

-

δ ~34 ppm: Methine carbon of the isopropyl group.

-

δ ~24 ppm: Methyl carbons of the isopropyl group.

-

δ ~14 ppm: -CH₃ carbon of the ethyl ester.

-

-

ESI-MS:

-

m/z calculated for C₁₆H₁₉NO₂S: 289.11

-

Found [M+H]⁺: 290.12

-

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in modern drug discovery. Its straightforward and efficient synthesis via the Gewald reaction makes it readily accessible for research purposes. The strategic placement of reactive functional groups—the amine and the ester—allows for extensive chemical diversification, enabling the exploration of a vast chemical space. For research teams engaged in the development of novel antimicrobial, anticancer, or anti-inflammatory agents, this compound represents a valuable and versatile starting point for building libraries of new chemical entities with high therapeutic potential.

References

-

CP Lab Safety. This compound, 1 gram. [Link]

-

ChemBK. Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate. [Link]

-

PubChem. Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. [Link]

-

National Institutes of Health (NIH). Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC. [Link]

-

National Institutes of Health (NIH). Therapeutic importance of synthetic thiophene - PMC. [Link]

-

Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

ResearchGate. Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. [Link]

-

PubChem. Ethyl 2-amino-4-phenylthiophene-3-carboxylate. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

National Institutes of Health (NIH). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC. [Link]

Sources

- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cbccollege.in [cbccollege.in]

- 8. medchemexpress.com [medchemexpress.com]

- 9. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: A Technical Guide

Introduction

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (CAS No. 315683-17-1) is a substituted aminothiophene derivative.[1][2] This class of compounds serves as a crucial scaffold in medicinal chemistry and materials science, attributed to the diverse biological activities and unique electronic properties of the 2-aminothiophene core. Thiophene-based molecules are integral to the development of novel pharmaceuticals, including kinase inhibitors and anti-inflammatory agents, as well as organic electronic materials. A thorough understanding of their structural and electronic properties, confirmed through spectroscopic analysis, is paramount for researchers in drug discovery and chemical synthesis.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related, well-characterized analogs to present a reliable, predictive characterization. The interpretation herein is grounded in fundamental principles of spectroscopy and validated by published data on similar structures, ensuring a trustworthy resource for researchers.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The title compound consists of a central 2-aminothiophene ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a 4-isopropylphenyl (cumyl) group.

Molecular Formula: C₁₆H₁₉NO₂S[1][2]

Molecular Weight: 289.39 g/mol [1][2]

Caption: Molecular Structure of the Topic Compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted spectrum for the title compound would be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

The expected chemical shifts (δ) are predicted based on the analysis of similar 2-aminothiophene structures.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to isopropyl) | Aromatic protons on the phenyl ring. |

| b | 7.1 - 7.3 | Doublet | 2H | Ar-H (meta to isopropyl) | Aromatic protons on the phenyl ring. |

| c | ~6.5 | Singlet | 1H | Thiophene C₅-H | The lone proton on the thiophene ring. |

| d | ~6.1 | Broad Singlet | 2H | -NH₂ | Amine protons; often broad and may exchange with D₂O. |

| e | 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| f | 2.9 - 3.1 | Septet | 1H | -CH -(CH₃)₂ | Methine proton of the isopropyl group, split by six equivalent methyl protons. |

| g | 1.3 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

| h | ~1.25 | Doublet | 6H | -CH-(CH₃ )₂ | Six equivalent methyl protons of the isopropyl group, split by the methine proton. |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Predicted ¹³C NMR Data and Interpretation

| Predicted δ (ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | Carbonyl carbon of the ethyl ester group. |

| ~164 | Thiophene C₂-NH₂ | Carbon attached to the amino group in the thiophene ring. |

| ~148 | Phenyl C-isopropyl | Quaternary aromatic carbon attached to the isopropyl group. |

| ~137 | Thiophene C₄ | Quaternary carbon of the thiophene ring attached to the phenyl group. |

| ~135 | Phenyl C-thiophene | Quaternary aromatic carbon attached to the thiophene ring. |

| ~128 | Phenyl CH | Aromatic methine carbons. |

| ~126 | Phenyl CH | Aromatic methine carbons. |

| ~107 | Thiophene C₅ | Methine carbon of the thiophene ring. |

| ~103 | Thiophene C₃ | Carbon attached to the ester group in the thiophene ring. |

| ~60 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~34 | -C H-(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~24 | -CH-(C H₃)₂ | Methyl carbons of the isopropyl group. |

| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

-

Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic & Thiophene C-H |

| 2980 - 2850 | C-H stretch (aliphatic) | Isopropyl and Ethyl C-H |

| ~1670 | C=O stretch | Ester Carbonyl |

| 1600 - 1580 | C=C stretch | Aromatic and Thiophene rings |

| 1250 - 1200 | C-O stretch | Ester C-O |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted (para) benzene |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data and Interpretation

For Electron Ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak and characteristic fragment ions.

Expected Molecular Ion (M⁺): m/z = 289

Key Fragmentation Pathways

Caption: Predicted Major Fragmentation Pathways.

-

Loss of a methyl radical (•CH₃): Fragmentation of the isopropyl group would lead to a stable benzylic cation at m/z 274. This is expected to be a prominent peak.

-

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester group can result in a fragment at m/z 244.

-

Loss of the entire ethyl carboxylate radical (•COOC₂H₅): This would result in a fragment at m/z 216.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, derived from foundational principles and data from analogous structures, provides a robust predictive framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of the compound's molecular structure. This guide serves as a valuable resource for researchers, enabling them to verify the identity and purity of synthesized material and to further explore the potential of this and related compounds in their scientific endeavors.

References

-

CP Lab Safety. This compound, 1 gram. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Aminothiophene Derivatives

Executive Summary: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging pharmacological activities and versatile synthetic applications.[1][2][3] Understanding the precise three-dimensional atomic arrangement of these derivatives through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in rational drug design, polymorphism screening, and intellectual property protection. This guide provides researchers, scientists, and drug development professionals with a technically robust framework for navigating the journey from a synthesized compound to a fully refined and validated crystal structure. We delve into the causality behind experimental choices, offering field-proven insights into crystallization, data collection, structure refinement, and the critical interpretation of intermolecular interactions that govern the solid-state properties of these vital compounds.

The Crucial First Step: From Purified Compound to High-Quality Single Crystal

The adage 'garbage in, garbage out' is acutely true in crystallography. The entire success of a structure determination hinges on the quality of the single crystal. This initial phase is often the most significant bottleneck, demanding patience, meticulous technique, and a degree of artistry.[4][5]

Pre-Crystallization: The Non-Negotiable Prerequisite of Purity

Before any crystallization attempt, the absolute purity of the 2-aminothiophene derivative must be rigorously established. The presence of even minor impurities, such as starting materials, side-products, or residual solvents, can fatally inhibit nucleation or disrupt the ordered lattice growth required for a single crystal.

Recommended Purity Verification Workflow:

-

Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure a single spot/peak.

-

Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C NMR) to confirm the molecular structure and absence of extraneous signals.

-

Mass Spectrometry: To verify the molecular weight.

Expert Insight: It is a common pitfall to move directly from column chromatography to crystallization. Always ensure the complete removal of chromatography solvents (e.g., ethyl acetate, hexanes) under high vacuum, as their presence can interfere with the chosen crystallization solvents.

Principles of Crystallization for Small Molecules

Crystallization is the slow, controlled transition from a disordered state (solution) to a highly ordered solid state (crystal). The process relies on creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal formation.[6] The key is to approach and traverse the "metastable zone"—a region of supersaturation where existing crystals can grow, but spontaneous nucleation of new crystals is slow—in a controlled manner.

Step-by-Step Protocols for Common Crystallization Techniques

For 2-aminothiophene derivatives, which are typically small organic molecules, several classical methods are highly effective.[5][7] The choice of solvent is paramount; ideal solvents or solvent systems will dissolve the compound at a high concentration when heated or when mixed with a co-solvent, and have a lower solubility at room temperature or upon introduction of an anti-solvent.

Protocol 1: Slow Evaporation This is often the simplest and first method to try.

-

Solvent Screening: Identify a solvent in which your compound is moderately soluble at room temperature (e.g., acetone, acetonitrile, ethanol).

-

Preparation: Dissolve the compound to near-saturation in a small, clean vial.

-

Setup: Cover the vial with a cap, or Parafilm, and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate. A slower rate is almost always better.

-

Incubation: Place the vial in a vibration-free location (a drawer or a dedicated quiet box) and leave it undisturbed for several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Liquid) This technique offers excellent control over the rate of supersaturation.[6]

-

System Selection: Choose a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble.

-

Preparation: Dissolve your compound in a minimal amount of the good solvent in a small inner vial (e.g., a 1-dram vial).

-

Setup: Place this inner vial, uncapped, inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar) that contains a reservoir of the anti-solvent.

-

Diffusion: Seal the outer container. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of your compound and inducing crystallization.

Protocol 3: Cooling

-

Solvent Selection: Find a solvent that dissolves your compound well at an elevated temperature but poorly at a lower temperature.

-

Preparation: Gently heat the solvent and dissolve the compound to create a saturated or near-saturated solution.

-

Incubation: Allow the solution to cool slowly to room temperature. For even slower cooling, place the heated solution in a Dewar flask filled with warm water. Subsequently, the vessel can be moved to a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility.

| Technique | Principle | Typical Sample Amount | Advantages | Common Challenges |

| Slow Evaporation | Increase concentration by removing solvent. | 5-20 mg | Simple setup, minimal sample handling. | Can lead to "crashing out" or microcrystals if evaporation is too fast. |

| Vapor Diffusion | Gradually decrease solubility by introducing an anti-solvent vapor.[6] | 2-10 mg | Excellent control over rate; good for small quantities. | Requires careful selection of a miscible solvent/anti-solvent pair. |

| Slow Cooling | Decrease solubility by lowering temperature. | 10-50 mg | Can produce large, high-quality crystals. | Requires a significant solubility difference with temperature; risk of oiling out. |

From Crystal to Diffraction Pattern: Single-Crystal X-ray Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the next phase is to measure how it diffracts X-rays. This process is performed using an instrument called a diffractometer.[8][9]

The Physics of Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays.[10] When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of atoms in the crystal lattice, most of these scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, creating a pattern of discrete diffracted spots. The geometric relationship that defines these directions is Bragg's Law: nλ = 2d sinθ.[10]

Experimental Workflow: Data Collection

The goal of the data collection experiment is to measure the position and intensity of as many of these diffracted spots as possible.

Step-by-Step Protocol:

-

Crystal Mounting: Using a microscope, carefully select a high-quality crystal. Pick it up using a cryo-loop, which is a microscopic nylon loop, coated in a cryoprotectant oil (to prevent ice formation).

-

Cryo-Cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K or -173 °C). This is a critical step that minimizes radiation damage to the crystal during the experiment and improves data quality.[10]

-

Data Collection: The mounted crystal is placed on the diffractometer. The instrument rotates the crystal in the X-ray beam, collecting a series of diffraction images at different orientations.[11] A full dataset may consist of hundreds of images and take several hours to collect.[12]

-

Data Processing: Specialized software is used to process the raw images. This involves locating the diffraction spots, determining the crystal's unit cell dimensions and symmetry (indexing), and integrating the intensity of each spot.[12][13] The output is a reflection file containing a list of Miller indices (h,k,l) and the corresponding intensity for each reflection.

Decoding the Pattern: Structure Solution and Refinement

The reflection file contains the intensities of the diffracted spots, but crucial information is missing: the phase of each X-ray wave. This is the infamous "phase problem" in crystallography. Solving it is the key to generating an electron density map.

Structure Solution: Finding an Initial Model

For small molecules like 2-aminothiophene derivatives, the phase problem is almost always solved using Direct Methods. These are powerful statistical and computational algorithms that can derive initial phase estimates directly from the measured intensities.[10] Software packages like SHELXT or SIR are commonly used for this purpose. A successful solution provides a rough, initial atomic model.

Structure Refinement: Optimizing the Model

The initial model is a starting point that must be optimized to best fit the experimental data. This is an iterative process called least-squares refinement.[10][14]

The process involves adjusting the parameters of the model (atomic coordinates, thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) derived from the model.

Key Refinement Stages:

-

Isotropic Refinement: Initially, all atoms are refined with spherical thermal parameters.

-

Anisotropic Refinement: For non-hydrogen atoms, thermal motion is modeled as ellipsoids, which better represents their vibration in the crystal lattice.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."

-

Validation: Throughout the process, quality metrics such as the R1-factor and goodness-of-fit (GooF) are monitored to assess the agreement between the model and the data. A final, well-refined structure will typically have an R1 value below 5% for high-quality data.

From Coordinates to Chemistry: Interpreting the Crystal Structure

A solved crystal structure is a rich source of chemical information. For 2-aminothiophene derivatives, this analysis is vital for understanding structure-activity relationships (SAR) and solid-state properties.

Intramolecular Geometry

The first step is to analyze the molecule's own geometry:

-

Bond Lengths and Angles: Are they within expected ranges? Any significant deviations might indicate electronic effects or strain.

-

Conformation: What are the key torsion angles? In many 2-amino-3-aroylthiophenes, a crucial intramolecular N–H···O hydrogen bond forms a six-membered ring, which significantly influences the molecule's planarity and overall conformation.[15][16][17] This conformation can be critical for receptor binding in medicinal chemistry applications.[15][18]

Intermolecular Interactions and Crystal Packing

How molecules pack together in the crystal is dictated by a network of non-covalent interactions.[19][20] Understanding these is key to explaining properties like solubility and melting point.

-

Hydrogen Bonds: These are the strongest intermolecular forces. In 2-aminothiophene structures, the amino group is an excellent hydrogen bond donor, often forming chains or dimers with acceptors like carbonyl oxygens or nitrile nitrogens on neighboring molecules.[15][21]

-

π-π Stacking: The aromatic thiophene and any phenyl rings can stack on top of each other, contributing to crystal stability.[21]

-

van der Waals Forces: These weaker, diffuse interactions are ubiquitous and contribute to the overall cohesion of the crystal.[22]

Analysis Tools: Software like Mercury, which uses the Cambridge Structural Database (CSD), is invaluable for visualizing and analyzing these interactions.[17][23] Another powerful technique is Hirshfeld surface analysis, which provides a visual map of all intermolecular contacts.[21][22][24][25]

Case Study Insight: In published structures of 2-amino-3-aroyl thiophenes, it is common to observe intermolecular N–H···O hydrogen bonds that link molecules into infinite chains.[15][16] The presence and geometry of these chains are fundamental to the crystal packing and can be a key feature for identifying different polymorphic forms.

Conclusion: Integrating Structural Data into Development

The crystal structure analysis of a 2-aminothiophene derivative is a powerful, definitive technique that provides unparalleled insight into its molecular and solid-state properties.[9] For drug development professionals, this information is foundational for understanding SAR, designing analogues with improved properties, and securing robust patent claims. For materials scientists, it provides the blueprint for engineering new solids with desired physical and chemical characteristics. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently translate a novel molecule into a high-resolution 3D structure, unlocking the chemical intelligence held within the crystal.

References

-

Kubicki, M., & Siddaraju, A. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1066. Available from: [Link]

-

Spade, D. A. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 9-27. Available from: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link] (Note: This is a representative link for the concept, the original search results point to older papers by the same authors).

-

Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4, 378-392. Available from: [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-668. Available from: [Link]

-

Kubicki, M., & Siddaraju, A. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. SciSpace. Available from: [Link]

-

Kubicki, M., & Siddaraju, A. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2566. Available from: [Link]

-

Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

-

Spackman, D. A. (2017). Intermolecular interactions in molecular crystals: what's in a name? SciSpace. Available from: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica. Available from: [Link]

-

StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

-

Kubicki, M., & Siddaraju, A. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

-

Johnson, M. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available from: [Link]

-

Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. Available from: [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(8), 1033-1041. Available from: [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. Course Materials. Available from: [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available from: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available from: [Link]

-

Garcia-Ruiz, J. M. (2007). Crystallization Techniques for Small Molecules. Amanote Research. Available from: [Link]

-

Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. Presentation Slides. Available from: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

-

Gurbanov, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, 79(10), 968-974. Available from: [Link]

-

Request PDF. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available from: [Link]

-

Brünger, A. T. (1997). Refinement of X-ray Crystal Structures. Stanford University Course Chapter. Available from: [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

-

CCDC. (2025). CCDC 2365767: Experimental Crystal Structure Determination. University of Toyama. Available from: [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. fiveable.me [fiveable.me]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. selectscience.net [selectscience.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 20. scispace.com [scispace.com]

- 21. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. journals.iucr.org [journals.iucr.org]

- 25. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Thiophene Scaffold as a Cornerstone in Modern Drug Discovery

A Technical Guide to its Therapeutic Applications, Synthesis, and Evaluation

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged pharmacophore" in medicinal chemistry. Its unique electronic properties and its role as a bioisostere for the benzene ring have cemented its importance in the design of novel therapeutics. Analysis of FDA-approved drugs reveals that the thiophene moiety is a key structural component in at least 26 approved pharmaceuticals, spanning a wide array of therapeutic classes including anti-inflammatory, anticancer, antipsychotic, and anti-infective agents.[1][2] This technical guide provides an in-depth exploration of substituted thiophenes, designed for the drug development professional. It moves beyond a simple survey of applications to detail the causality behind synthetic choices, provide robust, self-validating experimental protocols for synthesis and evaluation, and visualize the complex mechanisms of action that underpin the therapeutic success of this remarkable scaffold.

The Thiophene Scaffold: A Bioisosteric Marvel in Medicinal Chemistry

The enduring prevalence of the thiophene ring in drug design is not accidental; it stems from a combination of advantageous physicochemical properties. Thiophene is considered a bioisosteric replacement for a monosubstituted phenyl ring, meaning it has similar spatial and electronic characteristics, allowing it to fit into the same biological receptors while offering distinct advantages.[1][3]

-

Expertise-Driven Rationale: Why choose thiophene over benzene?

-

Enhanced Receptor Interactions: The sulfur atom in the thiophene ring is an excellent hydrogen bond acceptor, which can lead to stronger and more specific interactions with amino acid residues in a target protein's active site.[1] This often translates to improved potency and selectivity compared to its carbocyclic analog.

-

Modulated Metabolism: The thiophene ring offers alternative metabolic pathways compared to a benzene ring. While this can sometimes lead to reactive metabolites, it also provides medicinal chemists with a tool to fine-tune a drug candidate's pharmacokinetic profile, potentially reducing metabolic liabilities associated with aromatic oxidation of phenyl rings.[1]

-

Physicochemical Tuning: The electron-rich nature of the thiophene ring influences the acidity/basicity of adjacent functional groups and alters the molecule's overall polarity and lipophilicity.[3] This allows for precise modifications to improve crucial drug-like properties such as solubility and membrane permeability.

-

A selection of prominent FDA-approved drugs containing the thiophene scaffold is presented below, illustrating the scaffold's versatility across diverse therapeutic areas.

| Drug Name | Therapeutic Class | Primary Indication(s) |

| Olanzapine | Atypical Antipsychotic | Schizophrenia, Bipolar I Disorder[4][5] |

| Tiaprofenic Acid | NSAID | Arthritis, Pain, Inflammation[6][7] |

| Prasugrel | Antiplatelet | Acute Coronary Syndrome[2] |

| Clopidogrel | Antiplatelet | Acute Coronary Syndrome, Stroke[2] |

| Cefoxitin | Antibiotic (Cephamycin) | Bacterial Infections[4][8] |

| Raltitrexed | Anticancer (Antimetabolite) | Colorectal Cancer[2] |

| Dorzolamide | Carbonic Anhydrase Inhibitor | Glaucoma[2] |

| Tiotropium | Anticholinergic (LAMA) | Chronic Obstructive Pulmonary Disease (COPD)[2] |

Key Therapeutic Areas & Mechanisms of Action

The broad utility of substituted thiophenes is best understood by examining their roles in specific disease contexts. Here, we delve into key therapeutic areas, highlighting the mechanism of action of representative thiophene-containing drugs.

Central Nervous System: Olanzapine and Multireceptorial Antagonism

Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder.[4] Its efficacy stems from a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. The thiophene ring is integral to the thienobenzodiazepine core, orienting the substituents for optimal receptor fit.

Mechanism of Action: Olanzapine's therapeutic effects are primarily mediated through a combination of dopamine and serotonin receptor antagonism.[5][8]

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the brain's mesolimbic pathway, olanzapine reduces the excessive dopamine activity believed to cause the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][5]

-

Serotonin 5-HT2A Receptor Antagonism: Potent antagonism of 5-HT2A receptors is a defining feature of atypical antipsychotics. This action is thought to enhance dopamine release in other brain regions, which may help alleviate the "negative" symptoms (e.g., apathy, anhedonia) and reduce the motor side effects (extrapyramidal symptoms) associated with older, D2-selective antipsychotics.[1][9]

The interplay between these two systems is critical and is visualized below.

Sources

- 1. Cefoxitin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. CEFOXITIN FOR INJECTION, USP [dailymed.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Cefoxitin Sodium? [synapse.patsnap.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. In vitro antagonism of beta-lactam antibiotics by cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2-Aminothiophene-3-carboxylates: A Technical Guide for the Modern Chemist

Introduction: The Versatile 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged heterocyclic motif that forms the structural basis for a vast array of compounds with significant applications across various scientific disciplines.[1][2][3] These compounds are not merely synthetic curiosities; they are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and functional materials such as dyes.[1][2][3] In the realm of drug discovery, 2-aminothiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibition properties.[1][4] Notably, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing promise in cancer therapy.[5][6] The therapeutic potential of this scaffold is further underscored by its presence in compounds investigated for treating leishmaniasis and mycobacterial infections.[7][8]

Given the escalating importance of this heterocyclic system, a comprehensive understanding of its synthesis is paramount for researchers in organic and medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic routes to 2-aminothiophene-3-carboxylates, with a particular focus on the celebrated Gewald reaction. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into the practical aspects of these syntheses, thereby equipping researchers with the knowledge to confidently and efficiently construct this valuable molecular architecture.

The Gewald Reaction: The Cornerstone of 2-Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in the 1960s, stands as the most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[4][9][10] It is a multicomponent reaction that elegantly combines a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to afford the desired 2-aminothiophene in a single pot.[9][11] The operational simplicity, ready availability of starting materials, and generally good yields have cemented the Gewald reaction's status as a staple in the synthetic chemist's toolkit.[10][12]

Reaction Mechanism: A Stepwise Annulation

The mechanism of the Gewald reaction has been a subject of study for decades, and while some finer points are still debated, the general pathway is well-established.[9][13][14] The reaction is understood to proceed through three key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (e.g., a cyanoacetate).[9][11][13][14] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is crucial here, with amines such as morpholine, piperidine, or triethylamine being commonly employed.[3][15]

-

Sulfur Addition: Elemental sulfur then adds to the α-carbon of the activated double bond of the Knoevenagel adduct.[14] The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[13][14]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur nucleophilically attacks the cyano group.[9][14][16] A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[9][14]

Caption: Generalized mechanism of the Gewald reaction.

Experimental Protocols and Variations

Numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and enhance the sustainability of the process.[14][17] These variations often involve the use of different catalysts, solvents, and energy sources.

Protocol 1: Conventional One-Pot Gewald Synthesis

This protocol describes a general and widely used procedure for the synthesis of 2-aminothiophene-3-carboxylates.

-

Materials:

-

Ketone (e.g., cyclohexanone) (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

Base (e.g., morpholine or triethylamine) (1.0 mmol)

-

Solvent (e.g., ethanol or DMF) (10-15 mL)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, ethyl cyanoacetate, elemental sulfur, and the solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol and DMF are commonly used solvents.[3] Ethanol is a greener solvent choice, while DMF can be beneficial for less reactive substrates due to its higher boiling point and ability to dissolve a wider range of starting materials.[1]

-

Base: The choice of base can influence the rate of the initial Knoevenagel condensation.[12] Amines like morpholine and piperidine are effective catalysts.[3] The use of stoichiometric amounts of base is common, though catalytic amounts have also been reported to be effective in some protocols.[16]

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Gewald reaction, often leading to significantly reduced reaction times and improved yields.[9][17]

-

Materials: (Same as Protocol 1)

-

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone, ethyl cyanoacetate, elemental sulfur, base, and solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-20 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

-

Expertise & Experience: The use of microwave heating provides rapid and uniform heating, which can minimize the formation of side products that may occur with prolonged heating under conventional methods. This is particularly advantageous for high-throughput synthesis in a drug discovery setting.

Catalytic Innovations in the Gewald Reaction

The development of novel catalytic systems has been a major focus in modernizing the Gewald reaction, aiming for greater efficiency, sustainability, and cost-effectiveness.

| Catalyst | Typical Loading | Solvent | Temperature (°C) | Key Advantages |

| L-proline | 10 mol% | DMF | 60 | Green, cost-effective, mild conditions, high yields.[1] |

| CaO | 1.0 mmol | Ethanol | Reflux | Inexpensive, heterogeneous, simple work-up.[2] |

| Piperidinium Borate | 20 mol% | Ethanol/Water | 100 | Truly catalytic, recyclable, excellent yields.[16] |

| NaAlO₂ | - | - | - | Cost-effective, mild conditions, recyclable.[18] |

| Na₂CaP₂O₇ | - | Water | - | Heterogeneous, good selectivity, operates in water.[19] |

Trustworthiness: The use of heterogeneous catalysts like CaO, NaAlO₂, and Na₂CaP₂O₇ simplifies product purification as the catalyst can be easily removed by filtration, reducing the likelihood of catalyst contamination in the final product.[2][18][19] This is a significant advantage in pharmaceutical synthesis where purity is paramount.

Alternative Synthetic Routes

While the Gewald reaction is the workhorse for synthesizing 2-aminothiophene-3-carboxylates, several other methods have been developed, some of which offer access to substitution patterns that are difficult to achieve via the traditional Gewald approach.

Variations of the Gewald Reaction

Modifications to the standard Gewald protocol can lead to different isomers. For instance, the reaction of methylketone derivatives bearing a leaving group on the methyl group under modified Gewald conditions can selectively yield 4-substituted 2-aminothiophenes.[20][21] In this variation, the sulfur atom is introduced via nucleophilic displacement with sodium sulfide.[20][21]

Three-Component Reactions with Chalcones

A base-catalyzed, one-pot, two-step, three-component reaction of α-cyanoacetates with chalcones and elemental sulfur provides a convenient route to 2-aminothiophenes that may not be accessible through the conventional Gewald reaction.[22][23] This method relies on a Michael addition of the α-cyanoacetate to the chalcone, followed by a sulfurative cyclization.[22]

Caption: A typical experimental workflow for the synthesis of 2-aminothiophene-3-carboxylates.

Conclusion: A Bright Future for 2-Aminothiophene Synthesis

The synthesis of 2-aminothiophene-3-carboxylates is a mature yet continually evolving field of research. The Gewald reaction remains the most reliable and versatile method, with ongoing innovations in catalysis and reaction conditions making it an increasingly green and efficient process.[4] The development of alternative synthetic strategies further expands the chemical space accessible to researchers, enabling the creation of novel derivatives with tailored properties. As the demand for new pharmaceuticals and functional materials grows, the importance of robust and adaptable synthetic methodologies for constructing the 2-aminothiophene scaffold will undoubtedly continue to increase. The insights and protocols detailed in this guide are intended to empower researchers to explore the rich chemistry of this important heterocyclic system and to contribute to the next generation of discoveries in this exciting field.

References

-

Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. [Link]

-

A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. (2012). Der Pharma Chemica, 4(2), 769-774. [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Helvetica Chimica Acta, 84(2), 279-285. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2022). ChemRxiv. [Link]

-

Liang, C., Lei, D., Wang, X., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics Sonochemistry, 20(5), 1239-1243. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. [Link]

-

Gewald reaction. Wikipedia. [Link]

-